molecular formula C21H24N2O4 B4397054 N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide

Cat. No.: B4397054
M. Wt: 368.4 g/mol
InChI Key: SSVVBRZZKMEYII-UHFFFAOYSA-N
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Description

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a phenoxybutanamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-20(11-6-14-27-17-7-2-1-3-8-17)22-19-10-5-4-9-18(19)21(25)23-12-15-26-16-13-23/h1-5,7-10H,6,11-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVBRZZKMEYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybutanoic acid with 2-(4-morpholinylcarbonyl)aniline under specific conditions to form the desired product. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the morpholine ring can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • N-(4-Morpholinylcarbonyl)phenylalanine
  • N-[2-(4-morpholinylcarbonyl)phenyl]-4-(1-piperidinylmethyl)benzamide

Uniqueness

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and phenoxybutanamide moiety provide a versatile framework for various chemical modifications and applications, making it a valuable compound in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide
Reactant of Route 2
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N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide

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